molecular formula C14H6ClF6NO B2610970 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 338770-58-4

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2610970
CAS No.: 338770-58-4
M. Wt: 353.65
InChI Key: HHAVZQBNRPURTK-UHFFFAOYSA-N
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Description

Chemical Name: [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone Molecular Formula: C₁₄H₆ClF₆NO Molecular Weight: 353.65 g/mol CAS Registry Number: 338770-58-4 Structure: The compound consists of a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridinyl moiety is linked via a methanone bridge to a phenyl ring bearing a trifluoromethyl group at the 3-position.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF6NO/c15-10-5-9(14(19,20)21)6-22-11(10)12(23)7-2-1-3-8(4-7)13(16,17)18/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVZQBNRPURTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the chlorination of 3-(trifluoromethyl)phenylmethanone to introduce the chloro group. This is followed by a Friedel-Crafts acylation reaction with 3-chloro-5-(trifluoromethyl)-2-pyridine to form the final product. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to disrupt biological pathways in pests makes it an effective component in pest control formulations.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their function and leading to the desired biological effect. The chloro group can also participate in covalent bonding with target proteins, further enhancing its efficacy.

Comparison with Similar Compounds

Key Properties :

  • Electrophilic Reactivity : The electron-withdrawing trifluoromethyl (-CF₃) and chlorine substituents enhance the pyridine ring's electrophilicity, making it reactive in nucleophilic substitution reactions .
  • Stability : The aromatic systems and strong C-F bonds contribute to thermal and chemical stability .
Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa Application/Notes
[Target Compound] (338770-58-4) C₁₄H₆ClF₆NO 353.65 3-CF₃-phenyl, 3-Cl-5-CF₃-pyridinyl N/A N/A N/A Agrochemical research (inferred)
(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (338953-54-1) C₁₃H₆Cl₂F₃NO 320.09 4-Cl-phenyl 1.467 376.0 -2.33 Intermediate in pesticide synthesis
(4-Fluorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (339097-08-4) C₁₃H₆ClF₄NO 327.65 4-F-phenyl N/A N/A N/A Research compound (GS-1270)
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (338420-99-8) C₁₄H₈ClF₃NO₂ 337.67 3-OCH₃-phenyl N/A N/A N/A Synthetic intermediate
(4-Chlorophenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (1311278-51-9) C₁₆H₉Cl₂F₃N₂O 377.17 Pyrazole linker N/A N/A N/A Bioactive heterocyclic derivative
Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The target compound and its 4-chlorophenyl analog (CAS 338953-54-1) both feature EWGs (Cl, CF₃), enhancing electrophilicity for agrochemical interactions. However, the 3-CF₃-phenyl group in the target compound may offer superior lipophilicity compared to the 4-Cl-phenyl analog, influencing bioavailability .

Heterocyclic Modifications: The pyrazole-containing analog (CAS 1311278-51-9) replaces the methanone bridge with a pyrazole ring, introducing additional hydrogen-bonding sites. This modification could enhance binding to biological targets (e.g., enzymes) but may reduce stability under acidic conditions .

Biological Activity: Fluopicolide Analog (): Fluopicolide ([2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide]) shares the 3-chloro-5-CF₃-pyridinyl moiety with the target compound. Its EPA-approved use as a fungicide suggests that the pyridinyl group is critical for disrupting fungal cell membranes . Haloxyfop Intermediate (): The synthesis of haloxyfop-ethoxy ethyl involves a pyridinyl-phenoxypropionic acid structure, highlighting the pyridine ring's role in herbicidal activity through acetyl-CoA carboxylase inhibition .

Physical Properties :

  • Molecular Weight and Boiling Points : The target compound (353.65 g/mol) is heavier than the 4-chlorophenyl analog (320.09 g/mol) due to additional CF₃ groups. Higher molecular weight correlates with increased boiling points (e.g., 376°C for the 4-Cl analog) but may reduce volatility .
  • pKa Values : The 4-chlorophenyl analog’s pKa of -2.33 indicates strong acidity, likely due to the electron-withdrawing effects of Cl and CF₃, which stabilize deprotonation .

Biological Activity

The compound [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone, also known as a trifluoromethylated pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C15H10ClF6N\text{C}_{15}\text{H}_{10}\text{ClF}_6\text{N}

This structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which significantly influences its biological properties.

Anticancer Properties

Research has indicated that trifluoromethylated compounds often exhibit enhanced anticancer activity. For instance, studies on similar derivatives have shown that the introduction of trifluoromethyl groups can increase potency against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM, indicating significant anticancer potential.

Anti-inflammatory Effects

Trifluoromethylated compounds are also known for their anti-inflammatory properties. The compound's structural characteristics may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Research Findings : A study reported that derivatives similar to this compound showed IC50 values against COX-2 ranging from 23.8 to 42.1 µM, suggesting that the compound could possess comparable anti-inflammatory activity.

The biological activity of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone is believed to involve:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances binding affinity to target enzymes.
  • Alteration of Cellular Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Key factors influencing activity include:

  • Substituent Position : The position of the chloro and trifluoromethyl groups affects potency and selectivity.
  • Electronic Properties : The electron-withdrawing nature of the trifluoromethyl group contributes to increased lipophilicity and improved membrane permeability.

Data Table: Biological Activity Overview

Activity TypeAssay TypeIC50 ValueReference
AnticancerMCF-7 Cell Line5 µM
Anti-inflammatoryCOX-2 Inhibition23.8 - 42.1 µM

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